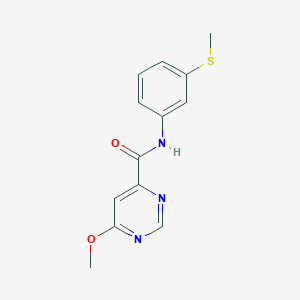

2-(Thiophene-2-carbonylamino)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Thiophene-2-carbonylamino)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are an important class of heterocyclic compounds that have shown a wide range of biological and medicinal activities . They have been used in the synthesis of various pharmaceutical agents due to their potential biological activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

The molecular structure of these derivatives was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include cyclization reactions . The cyclization of the precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide leads to the formation of the thiophene-2-carboxamide derivatives .Applications De Recherche Scientifique

Synthesis and Characterization

- A four-component Gewald reaction under organocatalyzed aqueous conditions efficiently forms 2-amino-3-carboxamide derivatives of thiophene. This process involves ethyl cyanoacetate, a methylene carbonyl compound, a primary/secondary amine, and elemental sulfur (Abaee & Cheraghi, 2013).

- N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its Cu(II), Zn(II) complexes have been synthesized and characterized. These compounds exhibit antibacterial activities against E. coli (Aktan, Gündüzalp, & Özmen, 2017).

Pharmaceutical Applications

- Compounds synthesized from thiophene-2-carboxamide have shown promise as antibiotics and exhibit activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

- Novel immunosuppressive butenamides have been synthesized from 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carbonyl azide, demonstrating potential immunosuppressive activity towards proliferating T-lymphocytes (Axton et al., 1992).

Chemical Reactions and Mechanisms

- A Pd(OAc)2/AgOAc catalytic system has been used for regioselective C–H activation and C–C bond formation in thiophene- and furan-2-carboxamides (Padmavathi et al., 2015).

- Aliphatic α-(acylamino)nitriles can be converted into α-(acylamino) carboxamides using formic acid, which could have applications in organic synthesis (Friedrich, Zamkanei, & Zimmer, 2000).

Fluorescence Studies

- The fluorescence quenching of carboxamide derivatives of thiophene by aniline and carbon tetrachloride has been studied in different organic solvents. This research provides insight into the quenching mechanisms (Patil et al., 2013).

Propriétés

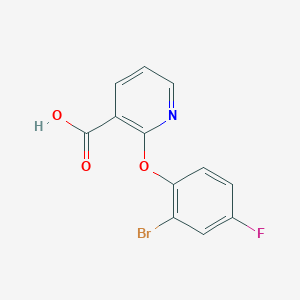

IUPAC Name |

2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S2/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIOSAFYCBYSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)

![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)

![N-(2-chlorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2752056.png)